Methyl 3-(3-bromophenyl)propanoate
Overview
Description
Methyl 3-(3-bromophenyl)propanoate: is an organic compound with the molecular formula C10H11BrO2 3-(3-Bromophenyl)propionic acid methyl ester . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanoate group. It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(3-bromophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-bromophenyl)propionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-bromophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Major Products:
Substitution: Various substituted phenylpropanoates.
Reduction: 3-(3-Bromophenyl)propanol.
Oxidation: 3-(3-Bromophenyl)propionic acid.
Scientific Research Applications
Methyl 3-(3-bromophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
- Methyl 3-(2-bromophenyl)propanoate
- Methyl 3-(4-bromophenyl)propanoate
- Methyl 3-(3-chlorophenyl)propanoate
Comparison: Methyl 3-(3-bromophenyl)propanoate is unique due to the position of the bromine atom on the phenyl ring, which affects its chemical reactivity and physical properties. Compared to its isomers, such as Methyl 3-(2-bromophenyl)propanoate and Methyl 3-(4-bromophenyl)propanoate, the 3-bromo derivative exhibits distinct reactivity patterns in substitution and reduction reactions. Additionally, the presence of bromine in the 3-position may enhance its binding affinity in biological systems compared to the 3-chloro derivative .
Properties
IUPAC Name |
methyl 3-(3-bromophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJHVPBMUQLOCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609957 | |
Record name | Methyl 3-(3-bromophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151583-29-8 | |
Record name | Methyl 3-(3-bromophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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